molecular formula C11H18NO4P B13396523 [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine

Cat. No.: B13396523
M. Wt: 259.24 g/mol
InChI Key: ODALAXKSIBESFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine is a complex organic compound that features both an oxirane (epoxide) ring and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine typically involves the formation of the oxirane ring followed by the introduction of the phosphonic acid group. One common method includes the epoxidation of an allylic alcohol using a peracid, followed by the addition of a phosphonic acid derivative under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to maintain consistent reaction conditions. The introduction of the phosphonic acid group can be achieved through various methods, including the use of phosphonylating agents in the presence of suitable catalysts. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine undergoes several types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the phosphonic acid group.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The phosphonic acid group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in biological systems. These interactions can disrupt normal cellular functions, leading to various biological effects.

Comparison with Similar Compounds

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine can be compared with other compounds that contain oxirane rings or phosphonic acid groups:

    Epoxides: Similar to other epoxides, this compound can undergo ring-opening reactions, but the presence of the phosphonic acid group adds unique reactivity.

    Phosphonic Acids: Compared to other phosphonic acids, the oxirane ring in this compound provides additional sites for chemical modification and interaction with biological targets.

List of Similar Compounds

    Epichlorohydrin: An epoxide used in the production of epoxy resins.

    Glyphosate: A phosphonic acid herbicide.

    Fosfomycin: An antibiotic containing a phosphonic acid group.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-methyloxiran-2-yl)phosphonic acid;1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.C3H7O4P/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODALAXKSIBESFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.